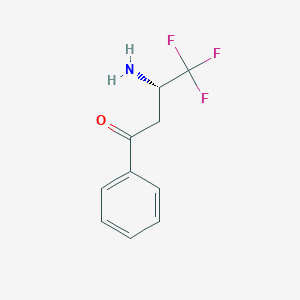
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one is a chemical compound that features a trifluoromethyl group, an amino group, and a phenyl group attached to a butanone backbone
Aplicaciones Científicas De Investigación
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluoro-1-phenylbutan-1-one and an appropriate amine source.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. Common bases include sodium hydride or potassium carbonate.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a trifluoromethyl phenyl ketone, while reduction may produce a trifluoromethyl phenyl alcohol.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-ol: This compound is similar but has an alcohol group instead of a ketone group.
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutanoic acid: This compound features a carboxylic acid group instead of a ketone group.
Uniqueness
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one is unique due to its combination of a trifluoromethyl group, an amino group, and a phenyl group attached to a butanone backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
(3S)-3-amino-4,4,4-trifluoro-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-5,9H,6,14H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQVUSLZWXOPAS-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)
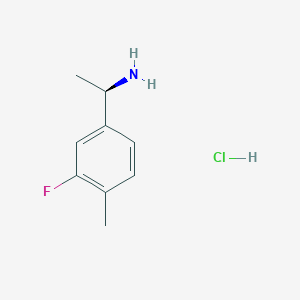
![3-Fluorobenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2369190.png)
![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)
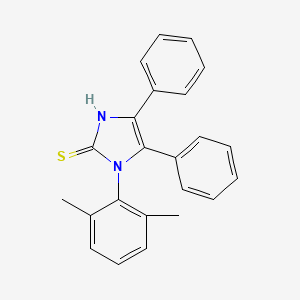
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea](/img/structure/B2369196.png)
![1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2369198.png)
![2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2369199.png)
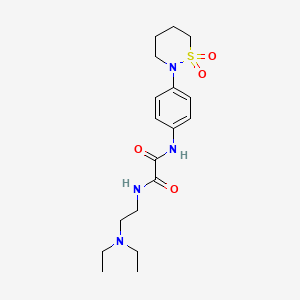
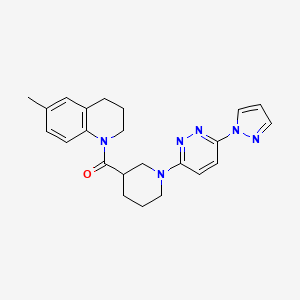
![[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine](/img/structure/B2369204.png)
![5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2369206.png)
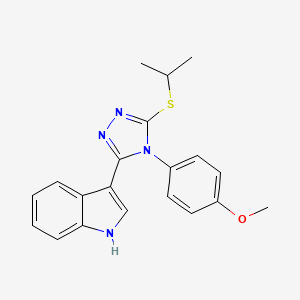
![2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B2369208.png)
